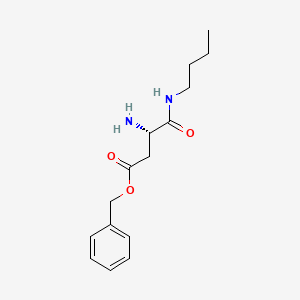![molecular formula C12H12N2O6 B14591187 (5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one CAS No. 61520-95-4](/img/structure/B14591187.png)
(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one: is a synthetic organic compound characterized by its unique structure, which includes a dinitrophenyl group attached to an oxolanone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one typically involves the reaction of 2,4-dinitrobenzyl chloride with 5-methyloxolan-2-one under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the dinitrophenyl moiety.
Reduction: The nitro groups in the dinitrophenyl ring can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted oxolanones depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe due to its reactive dinitrophenyl group.
- Used in enzyme inhibition studies.
Medicine:
- Explored for its potential as a drug candidate due to its unique structural features.
- Studied for its antimicrobial and anticancer properties.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Applied in the synthesis of dyes and pigments.
作用機序
The mechanism of action of (5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one involves its interaction with specific molecular targets. The dinitrophenyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in research and therapeutic applications.
類似化合物との比較
(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-ethyloxolan-2-one: Similar structure with an ethyl group instead of a methyl group.
(5S)-5-[(2,4-Dinitrophenyl)methyl]-5-phenyl-oxolan-2-one: Similar structure with a phenyl group instead of a methyl group.
Uniqueness:
- The presence of the dinitrophenyl group in (5S)-5-[(2,4-Dinitrophenyl)methyl]-5-methyloxolan-2-one imparts unique reactivity and potential for forming covalent bonds with biological molecules.
- The specific configuration and substitution pattern make it distinct from other similar compounds, offering unique properties and applications.
特性
CAS番号 |
61520-95-4 |
|---|---|
分子式 |
C12H12N2O6 |
分子量 |
280.23 g/mol |
IUPAC名 |
(5S)-5-[(2,4-dinitrophenyl)methyl]-5-methyloxolan-2-one |
InChI |
InChI=1S/C12H12N2O6/c1-12(5-4-11(15)20-12)7-8-2-3-9(13(16)17)6-10(8)14(18)19/h2-3,6H,4-5,7H2,1H3/t12-/m0/s1 |
InChIキー |
HCGMYYSAMKQSFX-LBPRGKRZSA-N |
異性体SMILES |
C[C@]1(CCC(=O)O1)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC1(CCC(=O)O1)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)
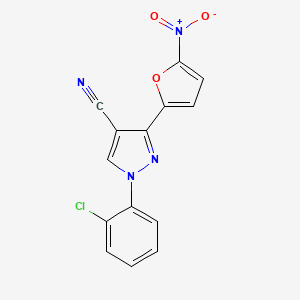
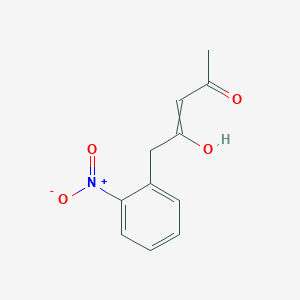

![[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B14591146.png)
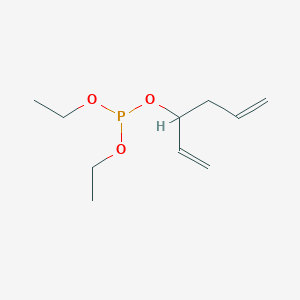
![3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine](/img/structure/B14591151.png)
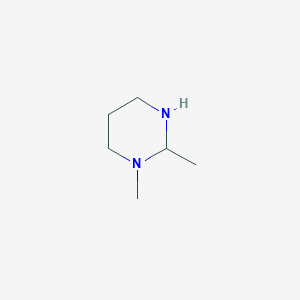
![4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile](/img/structure/B14591167.png)

![(2,3-Dimethylbut-3-en-1-yl)(methyl)[4-methyl-2-(trimethylsilyl)phenyl]silyl](/img/structure/B14591180.png)
